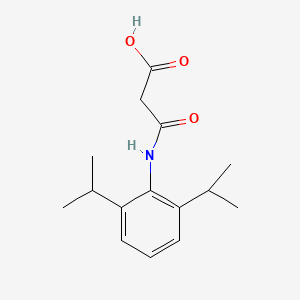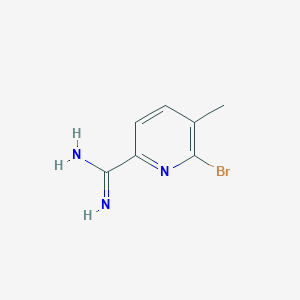
Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with an amino group at the 6-position, a pyrrolidine ring, and a carbamic acid tert-butyl ester group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate typically involves multi-step organic synthesis. One common method includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Substitution on the Pyridine Ring: The amino group is introduced at the 6-position of the pyridine ring through nucleophilic substitution reactions.
Formation of Carbamic Acid Ester: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted carbamates.
Scientific Research Applications
Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the pyrrolidine and pyridine rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate: can be compared with similar compounds such as:
[1-(6-Amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid methyl ester: Differing by the ester group, this compound may have different solubility and reactivity.
[1-(6-Amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid ethyl ester: Another ester variant with potentially different pharmacokinetic properties.
[1-(6-Amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid isopropyl ester: This compound may exhibit different steric effects due to the bulkier isopropyl group.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22N4O2 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl N-[1-(6-aminopyridin-3-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-10-6-7-18(9-10)11-4-5-12(15)16-8-11/h4-5,8,10H,6-7,9H2,1-3H3,(H2,15,16)(H,17,19) |
InChI Key |
GCQNLBPDVDSOAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(2-cyanophenyl)amino]-4H-1,2,4-triazole](/img/structure/B8434209.png)






![7-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B8434283.png)


